![molecular formula C15H23N7O2 B12927368 N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine CAS No. 19138-08-0](/img/structure/B12927368.png)
N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,9-Bis(morpholinomethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Bis(morpholinomethyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with formaldehyde and morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
9H-purin-6-amine+2CH2O+2morpholine→N,9-Bis(morpholinomethyl)-9H-purin-6-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,9-Bis(morpholinomethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
N,9-Bis(morpholinomethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,9-Bis(morpholinomethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The morpholinomethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,9-bis(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purin-2-amine
- N-Allyl-N,N-bis(trimethylsilyl)amine
Uniqueness
N,9-Bis(morpholinomethyl)-9H-purin-6-amine is unique due to the presence of morpholinomethyl groups, which can significantly alter its chemical and biological properties compared to other similar compounds. These groups can enhance solubility, stability, and binding interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
19138-08-0 |
|---|---|
Formule moléculaire |
C15H23N7O2 |
Poids moléculaire |
333.39 g/mol |
Nom IUPAC |
N,9-bis(morpholin-4-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H23N7O2/c1-5-23-6-2-20(1)10-19-14-13-15(17-9-16-14)22(11-18-13)12-21-3-7-24-8-4-21/h9,11H,1-8,10,12H2,(H,16,17,19) |
Clé InChI |
BLJKLFJDGJHBOQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CNC2=C3C(=NC=N2)N(C=N3)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




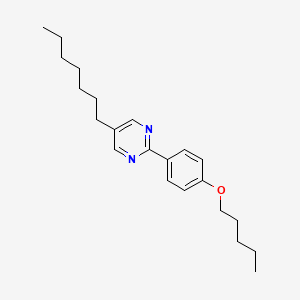
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)
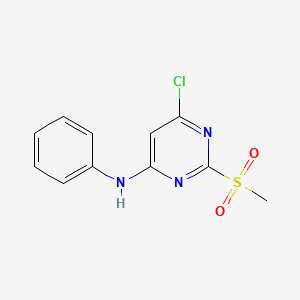
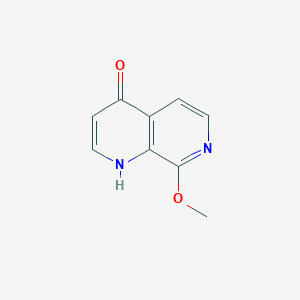

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
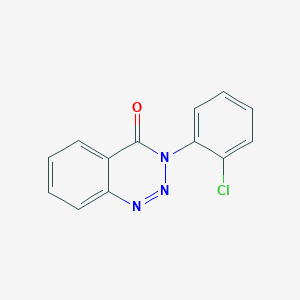
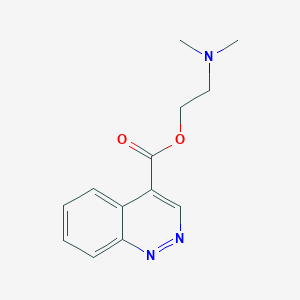
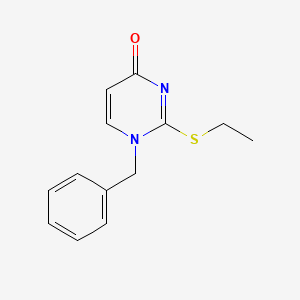
![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)

![1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)
